molecular formula C18H24N2O B4887003 N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine

N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine

Cat. No. B4887003
M. Wt: 284.4 g/mol
InChI Key: XBJOWQSJCHNHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine, also known as CMMD, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a useful tool in studying different biological processes. In

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine involves its binding to the NMDA receptor, which prevents the activation of this receptor by glutamate. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. By blocking the NMDA receptor, this compound can modulate the activity of glutamate and affect different biological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, ion channels, and receptors. This compound has been shown to affect the release of dopamine, serotonin, and acetylcholine, which are neurotransmitters involved in different physiological processes. This compound has also been found to affect the activity of ion channels, such as the voltage-gated calcium channels, which are involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine has several advantages for use in lab experiments, including its potency and selectivity as an NMDA receptor antagonist. This compound has also been found to have low toxicity and is well-tolerated in animal models. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Additionally, the use of this compound in experiments requires caution, as it can affect different biological processes and may have unintended effects.

Future Directions

There are several future directions for research on N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine, including the study of its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been found to affect different neurotransmitter systems, ion channels, and receptors, making it a useful tool for studying various physiological processes. Further research is needed to explore the potential applications of this compound in different areas of scientific research.
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a useful tool in studying different biological processes. The synthesis of this compound is a complex process that requires expertise in organic chemistry, and its use in experiments requires caution. However, there are several future directions for research on this compound, including the study of its potential use in treating neurodegenerative diseases and its effects on different neurotransmitter systems, ion channels, and receptors.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine involves the reaction of 8-methoxy-4-methylquinoline with cyclohexylmethylamine in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography and recrystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine has been used in various scientific research applications, including the study of neurotransmitter systems, ion channels, and receptors. This compound has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(cyclohexylmethyl)-8-methoxy-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-13-11-17(19-12-14-7-4-3-5-8-14)20-18-15(13)9-6-10-16(18)21-2/h6,9-11,14H,3-5,7-8,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJOWQSJCHNHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NCC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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